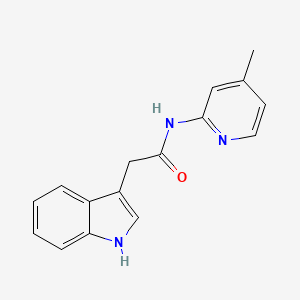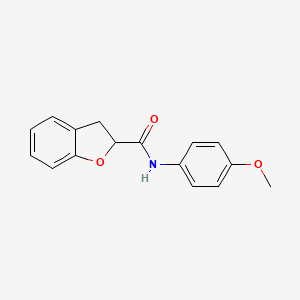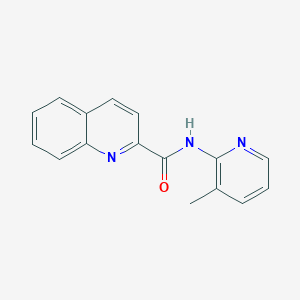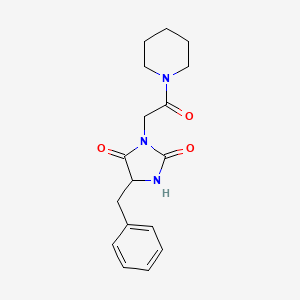![molecular formula C14H18N2O2 B7465396 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. It is commonly known as MPMD or Ro 20-1724. This compound has been extensively studied for its potential applications in the field of scientific research, particularly in the study of cyclic nucleotide phosphodiesterases (PDEs).
Wirkmechanismus
The mechanism of action of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione involves the inhibition of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione, which leads to an increase in intracellular levels of cAMP and cGMP. This, in turn, leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione are diverse and depend on the specific PDE isoform that is inhibited. Some of the effects that have been observed include vasodilation, inhibition of platelet aggregation, anti-inflammatory effects, and modulation of immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione in lab experiments is its potent and selective inhibition of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione. This makes it a valuable tool for studying the role of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione. One potential direction is the development of new analogs with improved selectivity and potency for specific PDE isoforms. Another direction is the investigation of the role of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione in various disease states, such as cancer, cardiovascular disease, and neurological disorders. Additionally, the use of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione as a therapeutic agent for these conditions could also be explored.
Synthesemethoden
The synthesis of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione involves the reaction of 4-methylbenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(4-methylphenyl)-5-propan-2-ylimidazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has been extensively studied for its potential applications in the field of scientific research. It is a potent and selective inhibitor of cyclic nucleotide phosphodiesterases (3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione), which are enzymes that play a key role in the regulation of intracellular levels of cyclic nucleotides such as cAMP and cGMP.
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)12-13(17)16(14(18)15-12)8-11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTUTSLFWASAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-thiophen-2-ylacetate](/img/structure/B7465330.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465349.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)


![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)


![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)